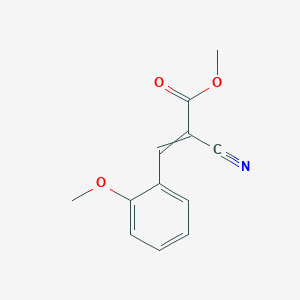

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate

Description

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate (C₁₂H₁₁NO₃; MW = 217.22 g/mol) is a cyanoacrylate ester featuring a 2-methoxyphenyl substituent at the β-position of the α,β-unsaturated ester backbone . Its systematic IUPAC name is methyl (2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate, and it is also referred to as 2-cyano-3-(2-methoxyphenyl)acrylic acid methyl ester. The compound is of interest in synthetic chemistry and materials science due to its conjugated system, which enables applications in polymerization, agrochemicals, and bioactive molecule synthesis .

Properties

CAS No. |

72955-39-6 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-7H,1-2H3 |

InChI Key |

DZVSCNSIEXRTEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and 2-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Variations in the Ester Group

The ester moiety significantly influences solubility, stability, and reactivity.

Key Insights :

Substituent Position on the Phenyl Ring

The methoxy group’s position alters electronic effects and molecular packing.

Key Insights :

Functional Group Modifications

Additional functional groups diversify applications in medicinal and materials chemistry.

Biological Activity

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate is an organic compound notable for its unique structure, which includes a cyano group and a methoxy-substituted phenyl group. This compound belongs to the family of acrylate esters and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- Structure : The compound features a prop-2-enoate backbone, contributing to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the methoxyphenyl moiety enhances lipophilicity, allowing for better membrane permeability. These interactions may modulate enzyme or receptor activities, leading to diverse biological effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular signaling pathways, including those involved in cell cycle regulation .

Study 1: Antimicrobial Efficacy

A study conducted by Mahy et al. (2018) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer effects of the compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of caspase-dependent pathways, leading to apoptosis .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | Concentration (µg/mL) | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition |

| Antimicrobial | Escherichia coli | 50 | Inhibition |

| Anticancer | MCF-7 breast cancer cells | 25 | 70% Viability Reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.